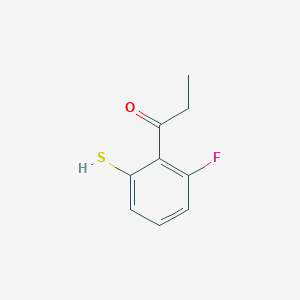![molecular formula C8H6BrClO2 B14072155 7-Bromo-5-chloro-2,3-dihydrobenzo[b][1,4]dioxine](/img/structure/B14072155.png)
7-Bromo-5-chloro-2,3-dihydrobenzo[b][1,4]dioxine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Bromo-5-chloro-2,3-dihydrobenzo[b][1,4]dioxine is a chemical compound that belongs to the class of benzodioxines This compound is characterized by the presence of bromine and chlorine atoms attached to a dihydrobenzo[b][1,4]dioxine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-5-chloro-2,3-dihydrobenzo[b][1,4]dioxine typically involves the bromination and chlorination of a dihydrobenzo[b][1,4]dioxine precursor. One common method involves the use of bromine and chlorine reagents under controlled conditions to achieve selective halogenation at the desired positions on the benzodioxine ring .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale halogenation reactions using automated reactors to ensure precise control over reaction conditions. The use of catalysts and optimized reaction parameters can enhance the efficiency and yield of the desired product .
Chemical Reactions Analysis
Types of Reactions
7-Bromo-5-chloro-2,3-dihydrobenzo[b][1,4]dioxine can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles for substitution reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzodioxines, while oxidation and reduction can produce different oxidized or reduced derivatives .
Scientific Research Applications
7-Bromo-5-chloro-2,3-dihydrobenzo[b][1,4]dioxine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of 7-Bromo-5-chloro-2,3-dihydrobenzo[b][1,4]dioxine involves its interaction with specific molecular targets and pathways. The bromine and chlorine atoms can influence the compound’s reactivity and binding affinity to biological targets, potentially leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Similar Compounds
- 6-Bromo-2,3-dihydrobenzo[b][1,4]dioxine
- 7-Bromo-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carboxaldehyde
- 2,3-Dihydrobenzo[b][1,4]dioxine-5-carboxamide
Uniqueness
The combination of these halogens can lead to distinct properties and activities that are not observed in compounds with only one halogen substituent .
Properties
Molecular Formula |
C8H6BrClO2 |
|---|---|
Molecular Weight |
249.49 g/mol |
IUPAC Name |
7-bromo-5-chloro-2,3-dihydro-1,4-benzodioxine |
InChI |
InChI=1S/C8H6BrClO2/c9-5-3-6(10)8-7(4-5)11-1-2-12-8/h3-4H,1-2H2 |
InChI Key |
GZWBCDAQKRFCHA-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C(O1)C=C(C=C2Cl)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


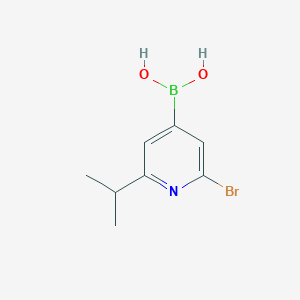
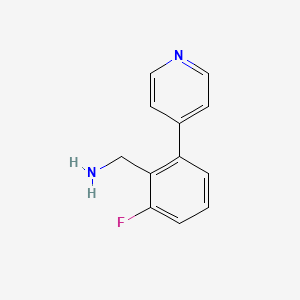


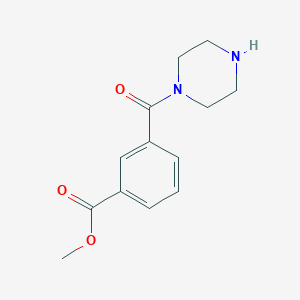
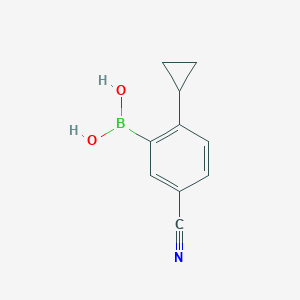
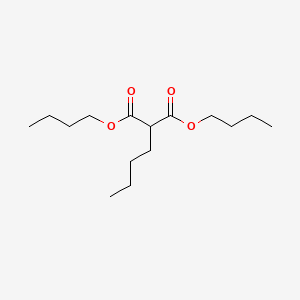
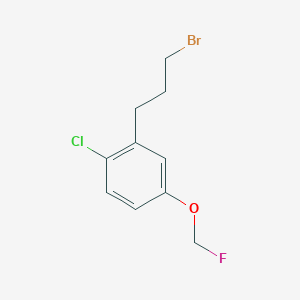
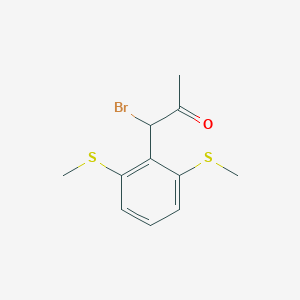

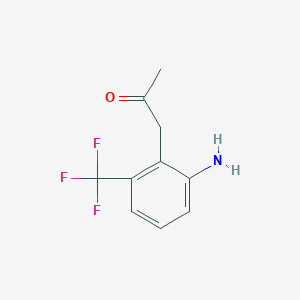
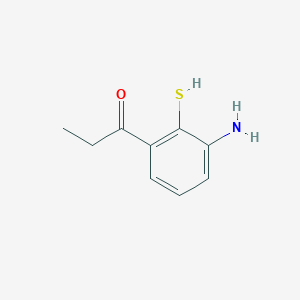
![2,3-Dibromo-1,4-bis[(prop-2-en-1-yl)oxy]but-2-ene](/img/structure/B14072123.png)
